molecular formula C11H14O4 B1308199 3-(3,5-Dimethoxyphenyl)propionic acid CAS No. 717-94-2

3-(3,5-Dimethoxyphenyl)propionic acid

Cat. No.: B1308199
CAS No.: 717-94-2
M. Wt: 210.23 g/mol
InChI Key: LMBOJOXVLORKSQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)propionic acid is an organic compound with the molecular formula C11H14O4. It belongs to the class of phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid. This compound is known for its unique structural features, including two methoxy groups attached to the benzene ring at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)propionic acid typically involves the alkylation of 3,5-dimethoxybenzene with a suitable propionic acid derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethoxybenzene reacts with propionic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. It may act as an inhibitor or modulator of enzymes and receptors involved in metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-(2,4-Dimethoxyphenyl)propionic acid

Comparison: 3-(3,5-Dimethoxyphenyl)propionic acid is unique due to the specific positions of the methoxy groups on the benzene ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s ability to interact with enzymes and receptors, thereby affecting its potency and selectivity in biological systems.

Biological Activity

3-(3,5-Dimethoxyphenyl)propionic acid (C11H14O4) is an organic compound belonging to the class of phenylpropanoic acids. Its unique structure, characterized by two methoxy groups on the benzene ring, has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol
  • Structural Features : The compound features a propionic acid moiety linked to a methoxy-substituted phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities that could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial activity against various pathogens. This property makes it a candidate for further development in pharmaceuticals targeting bacterial infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the modulation of inflammatory cytokines and pathways, making it relevant for conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH and FRAP assays, showing that this compound effectively scavenged free radicals and reduced lipid peroxidation .
  • Neuroprotective Studies :
    • In vitro tests demonstrated that the compound could protect neuronal cells from oxidative damage induced by H2O2, indicating its potential as a neuroprotective agent .
  • Enzyme Inhibition Studies :
    • Research highlighted its role as an inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating cognitive decline associated with Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(2,5-Dimethoxyphenyl)propionic acidMethoxy groups at different positionsModerate antimicrobial activity
3-(3,4-Dimethoxyphenyl)propionic acidDifferent substitution patternLower AChE inhibition compared to target
3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic acidHydroxyl group additionEnhanced antioxidant activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-dimethoxyphenyl)propionic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl 3-(3,5-dimethoxyphenyl)propionate can be refluxed with aqueous NaOH in methanol, followed by acidification with HCl and extraction with chloroform . Key optimization parameters include:

  • Reaction time : Prolonged reflux (12+ hours) ensures complete hydrolysis.
  • Solvent system : Methanol-water mixtures enhance solubility of intermediates.
  • Purification : Silica gel chromatography (e.g., diethyl ether/CHCl₃) yields high-purity crystals.
Synthetic Route Yield (%)Purity (%)Key Conditions
Ester hydrolysis 89>97NaOH (10%), reflux, 12 h
Alternative Grignard pathwaysN/AN/ARequires aryl halide coupling

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : The propionic acid chain shows distinct triplets at δ~2.65 ppm (CH₂ adjacent to COOH) and δ~2.91 ppm (CH₂ adjacent to the aromatic ring). Methoxy groups resonate as singlets at δ~3.75–3.85 ppm .
  • IR : A broad O-H stretch (2500–3500 cm⁻¹) and a strong C=O stretch (~1699 cm⁻¹) confirm the carboxylic acid group .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>97%) .

Q. What structural insights can X-ray crystallography provide for this compound?

Methodological Answer: X-ray crystallography reveals:

  • Conformation : The propionic acid side chain adopts a fully extended trans configuration (C6–C7–C8–C9 torsion angle = -172.25°) .
  • Hydrogen bonding : Carboxylic acid dimers form via O–H···O interactions (R₂²(8) rings), stabilizing the crystal lattice .
  • Aromatic stacking : Offset π-π interactions (4.31 Å) between adjacent dimers influence packing along the b-axis .
Key Bond Lengths (Å) Angles (°)
C–O (carboxylic): 1.21Dihedral (aromatic/COOH): 78.56
C–O (methoxy): 1.43Methoxy coplanarity: <5.30

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability and crystallization behavior?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in chloroform or ether. Recrystallization from diethyl ether/CHCl₃ yields needle-like crystals .
  • Thermal stability : Melting points (83–86°C for analogs) vary with substituent positions; differential scanning calorimetry (DSC) can track phase transitions .
  • Degradation : Monitor via accelerated stability studies (40°C/75% RH) with HPLC to detect decarboxylation products.

Q. What enzymatic pathways are implicated in the metabolism of this compound?

Methodological Answer:

  • Decarboxylation : Prenylated-flavin dependent enzymes (e.g., UbiD-like decarboxylases) catalyze aromatic decarboxylation, producing 3,5-dimethoxystyrene. Activity assays require anaerobic conditions and flavin adenine dinucleotide (FAD) cofactors .
  • Demethylation : Cytochrome P450 enzymes may cleave methoxy groups, forming catechol intermediates. Use LC-MS to identify metabolites .
Enzyme Reaction Experimental Setup
UbiD-like decarboxylaseCO₂ removalAnaerobic chamber, FAD supplementation
CYP450 3A4O-demethylationLiver microsomes, NADPH regeneration

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:

  • Batch comparison : Run ¹H/¹³C NMR under identical conditions (solvent, concentration, temperature). For example, δ~6.71–6.76 ppm aromatic protons indicate substitution pattern consistency .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., ethyl ester residues from incomplete hydrolysis) .
  • Dynamic NMR : Variable-temperature studies can identify conformational flexibility in the propionic chain causing signal splitting .

Q. What strategies are effective for resolving racemic mixtures or enantiomeric impurities in derivatives?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Derivatization : Convert the acid to methyl esters with (R)- or (S)-menthol chloroformate, then analyze by circular dichroism (CD) .
  • Crystallographic resolution : Co-crystallize with chiral amines (e.g., cinchonidine) and analyze via X-ray diffraction .

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBOJOXVLORKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397630
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-94-2
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenylpropionic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-(3,5-Dimethoxy-phenyl)-acrylic acid (12 g, 57.7 mmol) in EtOAc (100 ml) and MeOH (100 ml) was added carefully 10% Pd/C (1.3 g), the reaction mixture was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen, then the solution was passed through a celite pad, the filtrate was concentrated and dried at 50° C. under reduced pressure to give product (11.7 g, 96.55%). LC-MS: m/e 209 (M−1)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,5-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid

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